Bemarinone
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
92210-43-0 |
|---|---|
Molekularformel |
C11H12N2O3 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
5,6-dimethoxy-4-methyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-6-9-7(13-11(14)12-6)4-5-8(15-2)10(9)16-3/h4-5H,1-3H3,(H,12,13,14) |
InChI-Schlüssel |
WVNXGAOAWSQPAL-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC |
Kanonische SMILES |
CC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC |
Synonyme |
emarinone bemarinone hydrochloride |
Herkunft des Produkts |
United States |
Synthetic Methodologies for Bemarinone and Analogues
Synthesis of Bemarinone Analogues and Derivatives
Isoquinolin-3-ol Derivatives
The synthesis of isoquinolin-3-ol derivatives has been a significant area of research, particularly in developing analogues of this compound (ORF 16600) to understand structure-activity relationships (SAR) patsnap.comresearchgate.netnih.govresearchgate.net. These derivatives were prepared to investigate how structural changes influence cardiotonic activity.
Studies have shown that isoquinolin-3-ol analogues exhibit different sensitivities to alkoxy-substitution effects compared to this compound patsnap.comresearchgate.netnih.gov. A notable finding is that 4-substitution of isoquinolin-3-ol derivatives with alkyl groups, halogens, or alkanecarboxylic acid derivatives can enhance cardiotonic activity patsnap.comresearchgate.netnih.gov. This contrasts with this compound, where analogous substitutions often lead to a loss of activity patsnap.comresearchgate.netnih.gov. This difference highlights distinct structural requirements for activity between the two series of compounds.
Various synthetic routes have been reported for isoquinolin-3-ol and its derivatives. One method involves the reaction of methyl o-formylphenylacetate with liquid ammonia (B1221849) to yield isoquinolin-3-ol, with similar procedures used for 1-methyl, 1-phenyl, and 1,4-diphenyl derivatives researchgate.net. Another approach for synthesizing isoquinolin-3-ones employs a cooperative B(C₆F₅)₃- and Cp*Co(III)-catalyzed C-H bond activation of imines with diazo compounds researchgate.net. Furthermore, a novel one-pot synthesis of 1-aryl-substituted 2H-isoquinolin-3-ones has been developed, starting from 2-cyanomethylbenzoic acid and substituted benzenes, proceeding via Friedel-Crafts acylation and intramolecular cyclization of the resulting 2-acylphenylacetonitriles researchgate.netresearchgate.net.
Structural Modifications and Substituent Introduction
This compound, chemically known as 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone, is a key cardiotonic agent patsnap.comresearchgate.netacs.orgacs.orgtib.euacs.orgacs.org. The general synthesis of 2(1H)-quinazolinones, the core structure of this compound, often involves the cyclization of 2-aminoacetophenones with potassium cyanate (B1221674) in acetic acid patsnap.comresearchgate.net.
Modifications at the 4-position of the quinazoline (B50416) nucleus are crucial for modulating activity and are typically achieved through the formation of an N1-acyl-N3-phenylurea intermediate patsnap.comresearchgate.net. This intermediate is generated from a substituted phenyl isocyanate and an appropriate carboxamide, followed by a ring-closing step utilizing polyphosphoric acid (PPA) patsnap.comresearchgate.net.
A "directed metalation approach" has been successfully explored for the synthesis of this compound researchgate.netacs.orgacs.orgtib.euacs.orgacs.org. This strategy involves the lithiation of specific precursors, such as 3',4'-dimethoxy-2,2-dimethylpropioanilide and other 3,4-dimethoxyaniline (B48930) derivatives, followed by their reaction with electrophiles to introduce desired substituents researchgate.net. The ability to introduce various substituents at different positions of the quinazolinone scaffold allows for extensive structural exploration and optimization of pharmacological properties.
Stereoselective Synthesis Approaches for this compound and its Chiral Analogues (if applicable)
This compound (5,6-dimethoxy-4-methyl-2(1H)-quinazolinone) itself is an achiral compound, as indicated by its lack of optical activity and defined stereocenters ncats.io. Therefore, stereoselective synthesis approaches are not applicable to the parent this compound molecule.
However, in the broader context of drug discovery and development, stereoselective synthesis is critical for producing chiral analogues of active compounds, as enantiomers can exhibit different pharmacological profiles. While the provided search results mention general advancements in stereoselective synthesis for various heterocyclic compounds, such as the iridium-catalyzed enantioselective synthesis of dihydroimidazoquinazolinones acs.org or the enantioselective assembly of helicenes nih.gov, specific stereoselective synthetic routes for chiral analogues of this compound are not explicitly detailed. The principles of asymmetric catalysis and chiral auxiliary-mediated reactions, as seen in the stereoselective synthesis of other drug candidates like certain endothelin antagonists epdf.pub, would be relevant if chiral this compound analogues were pursued.
Computational Chemistry in Synthetic Pathway Design and Optimization
Computational chemistry plays an increasingly vital role in modern drug discovery and synthetic organic chemistry, aiding in reaction prediction, mechanism elucidation, and optimization of synthetic routes. Techniques such as molecular modeling, quantum mechanics calculations, and retrosynthetic analysis algorithms can be employed to design efficient and sustainable synthetic pathways.
While computational methods are routinely used to predict and analyze the physicochemical properties of compounds, as evidenced by the "Computed Descriptors" and "Computed Properties" listed in PubChem entries for this compound and related compounds nih.govnih.govuni.lu, the available literature does not explicitly detail the application of computational chemistry specifically for the design and optimization of the synthetic pathway for this compound. However, it is understood that such tools would be valuable in exploring novel synthetic routes, predicting reaction outcomes, and optimizing reaction conditions for this compound and its analogues.
Molecular and Cellular Mechanisms of Action of Bemarinone
Phosphodiesterase Inhibition by Bemarinone
This compound functions as an inhibitor of specific phosphodiesterase (PDE) isoforms, leading to modulation of intracellular cyclic nucleotide levels.
This compound demonstrates selective and competitive inhibition of cyclic AMP phosphodiesterase fraction III (PDE-III). This specificity has been observed in studies, for instance, with PDE-III isolated from canine ventricle canfite.com. PDE-III is one of the 11 known families of phosphodiesterases, which are crucial for hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) to their inactive 5'-monophosphate forms researchgate.net. PDE-III is particularly important in cardiac tissues, where its inhibition can lead to positive inotropic effects canfite.comresearchgate.net.
The primary consequence of PDE-III inhibition by this compound is an increase in intracellular levels of cyclic AMP (cAMP) canfite.comresearchgate.netnajah.edu. cAMP acts as a crucial second messenger in various cellular signaling pathways. In cardiac tissues, elevated cAMP levels, resulting from PDE-III inhibition, enhance cardiac contractility and improve heart function najah.edu. This mechanism is distinct from effects mediated via beta-receptors or inhibition of Na+/K+-ATPase canfite.com. The increase in cAMP can further activate protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to enhanced myocardial contractile force researchgate.net.
Kinetic studies have characterized this compound's inhibitory potency against PDE-III. For instance, this compound competitively inhibited cyclic AMP phosphodiesterase fraction III from canine ventricle with a Kᵢ value of 15.8 µM canfite.com.
Table 1: Kinetic Characterization of this compound's PDE-III Inhibition
| Enzyme Target | Source Tissue | Inhibition Type | Kᵢ Value (µM) |
| PDE-III | Canine Ventricle | Competitive | 15.8 |
Modulation of Adenosine Receptors
Beyond phosphodiesterase inhibition, this compound has also been reported to modulate adenosine receptors.
The antagonism of adenosine receptors by this compound implies an influence on their associated downstream signaling pathways. Adenosine receptors are known to activate diverse signaling cascades depending on the receptor subtype and cellular context. For example, A1 and A3 adenosine receptors typically couple to Gᵢ proteins, leading to a decrease in adenylyl cyclase activity and thus lower intracellular cAMP levels researchgate.netnih.gov. Conversely, A2A and A2B adenosine receptors couple to Gₛ proteins, which stimulate adenylyl cyclase and increase cAMP levels researchgate.netnih.gov.
General downstream signaling pathways associated with adenosine receptor activation or antagonism include modulation of intracellular cAMP concentration, protein kinase A (PKA), protein kinase B/Akt (PKB/Akt), phosphoinositide 3-kinase (PI3K), IKK, Wnt, and NF-kB signaling pathways canfite.complos.orgd-nb.infonih.gov. Adenosine receptor signaling can also influence the MAPK pathway, collagen production, and fibroblast activation researchgate.net. While this compound's non-selective antagonism of A1, A2, and A3 receptors suggests it could broadly impact these pathways by counteracting endogenous adenosine, specific details on how this compound's antagonism directly alters these pathways are not explicitly detailed in the provided sources. The reported non-selective antagonism broadly suggests effects such as inhibiting tumor necrosis factor-α (TNF-α), inhibiting leukotriene synthesis, and reducing inflammation and innate immunity, which are general effects associated with adenosine receptor antagonism plos.org.
Mechanisms Underlying Preclinical Anticancer Activity
Specific preclinical anticancer mechanisms for this compound, including its ability to induce apoptosis in cancer cell lines or its modulation of cellular signaling pathways related to cell survival and death, have not been identified in the accessible scientific literature.
While the induction of apoptosis is a fundamental mechanism by which many anticancer agents exert their effects, with compounds like berberine (B55584) demonstrating the ability to trigger apoptosis in various cancer cell lines by modulating proteins such as BAX and BCL-2 archivesofmedicalscience.comnih.govarchivesofmedicalscience.comnih.gov, specific data on this compound's role in inducing apoptosis in cancer cell lines is not available. Apoptosis is a tightly regulated process essential for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer frontiersin.org.
Many phytochemicals and therapeutic agents influence cancer cell survival and death by modulating critical cellular signaling pathways, including the PI3K/Akt/mTOR pathway, Wnt/β-catenin, and MAPK/ERK pathways nih.govmdpi.comnih.govmdpi.comresearchgate.net. These pathways regulate processes such as cell proliferation, differentiation, and apoptosis nih.govmdpi.comnih.gov. However, specific research findings detailing how this compound modulates these or other related cellular signaling pathways in the context of cancer cell survival and death are not found.
Mechanisms Underlying Preclinical Antimicrobial Activity
Information on the specific preclinical antimicrobial activity of this compound, including its inhibition of bacterial growth in in vitro systems and its proposed cellular targets and antimicrobial pathways, is not detailed in the publicly available scientific literature.
The inhibition of bacterial growth in in vitro systems is a standard method for evaluating antimicrobial activity, with various compounds demonstrating effectiveness against common pathogens like Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus nih.govnih.govmdpi.commdpi.com. Mechanisms often involve affecting bacterial viability and growth over specific incubation periods nih.govnih.gov. However, no specific data or detailed research findings on this compound's ability to inhibit bacterial growth in in vitro systems have been identified.
Antibacterial drugs typically exert their effects by targeting essential bacterial processes, such as interference with cell wall synthesis, inhibition of protein synthesis, interference with nucleic acid synthesis, inhibition of metabolic pathways (e.g., folate synthesis), or disruption of membrane function creative-biolabs.comnih.govvinmec.commdpi.com. These targets are crucial for bacterial viability and proliferation creative-biolabs.comvinmec.commdpi.com. Despite the well-established understanding of these general antimicrobial mechanisms, specific proposed cellular targets or antimicrobial pathways for this compound have not been found in the scientific literature.
Preclinical Pharmacological Investigations of Bemarinone
In Vivo Preclinical Models (Non-Human Mammalian Systems)
Cardiovascular Hemodynamic Assessments in Animal Models (e.g., Anesthetized and Conscious Dogs)
Bemarinone's influence on various cardiovascular parameters was rigorously assessed in animal models to understand its hemodynamic profile. These studies revealed its capacity to enhance myocardial contractility and modulate vascular resistance. colab.wsresearchgate.net
This compound demonstrated a significant positive inotropic effect across different animal models. In electrically paced guinea pig left atria, this compound, at concentrations ranging from 10⁻⁶ to 10⁻³ M, selectively increased contractile force by 144 ± 15%, with only a marginal effect (16 ± 13% peak effect) on sinus rate in spontaneously beating right atria. colab.wsresearchgate.net
In anesthetized dogs, intravenous administration of this compound (0.125–0.875 mg/kg) resulted in dose-related increases in myocardial contractile force (21–114%) and left ventricular dP/dtmax (7–45%). colab.wsresearchgate.net The term dP/dtmax refers to the maximal rate of pressure rise within the left ventricle, serving as an indicator of myocardial contractility, though it can also be influenced by loading conditions. nih.gov A selective inotropic activity was observed in vivo, as a 50% increase in contractile force (ED50 = 0.23 mg/kg) occurred without significant changes in mean arterial pressure or heart rate. colab.wsresearchgate.net
Oral administration of this compound to conscious, instrumented dogs (2.5–10 mg/kg) produced peak increases in left ventricular dP/dtmax ranging from 28% to 87% (ED50 = 3.7 mg/kg). The onset of this positive inotropic activity was rapid, occurring within 5 minutes after a 10 mg/kg oral dose, and its duration extended beyond 3 hours. colab.wsresearchgate.net
Table 1: Effects of this compound on Myocardial Contractile Force and Left Ventricular dP/dtmax
| Model/Administration | Parameter | Effect Range/Value | Notes | Source |
| Guinea Pig Left Atria | Contractile Force | +144 ± 15% | Selective increase | colab.wsresearchgate.net |
| Anesthetized Dogs (i.v.) | Myocardial Contractile Force | +21% to +114% | Dose-related | colab.wsresearchgate.net |
| Anesthetized Dogs (i.v.) | Left Ventricular dP/dtmax | +7% to +45% | Dose-related | colab.wsresearchgate.net |
| Anesthetized Dogs (i.v.) | ED50 (50% Contractile Force) | 0.23 mg/kg | No significant change in MAP or HR | colab.wsresearchgate.net |
| Conscious Dogs (p.o.) | Left Ventricular dP/dtmax | +28% to +87% (peak) | ED50 = 3.7 mg/kg | colab.wsresearchgate.net |
| Conscious Dogs (p.o.) | Onset of Activity (10 mg/kg) | Within 5 min | Duration exceeded 3 hours | colab.wsresearchgate.net |
In an acute model of ischemic left ventricular failure, this compound significantly improved cardiac output and stroke volume. Cardiac output increased by 41%, and stroke volume increased by 34%. colab.wsresearchgate.net Cardiac output, the volume of blood pumped by the heart per minute, and stroke volume, the volume of blood ejected per beat, are crucial indicators of the heart's pumping efficiency. wikipedia.orgnih.gov
In vitro studies further supported these direct vascular effects, showing that this compound relaxed rabbit aortic strips that had been contracted with phenylephrine (B352888) or potassium chloride (KCl). colab.wsresearchgate.net In the acute ischemic left ventricular failure model, this compound reduced total peripheral resistance by 29% without inducing significant changes in mean arterial pressure or heart rate. colab.wsresearchgate.net
Investigation in Specific Disease Models (e.g., Acute Ischemic Left Ventricular Failure)
This compound was evaluated in an acute model of ischemic left ventricular failure, a condition characterized by the heart's inability to effectively pump blood due to reduced blood flow to the left ventricle. zerotofinals.comnih.govnih.gov In this model, this compound exhibited beneficial effects on several key hemodynamic parameters. It increased cardiac output by 41% and stroke volume by 34%. Concurrently, it reduced left ventricular end diastolic pressure by 63% and total peripheral resistance by 29%. Notably, these improvements occurred without significantly altering mean arterial pressure or heart rate. colab.wsresearchgate.net
Table 2: Hemodynamic Effects of this compound in Acute Ischemic Left Ventricular Failure Model
| Parameter | Change (%) | Notes | Source |
| Cardiac Output | +41% | Improved pumping efficiency | colab.wsresearchgate.net |
| Stroke Volume | +34% | Increased blood ejected per beat | colab.wsresearchgate.net |
| Left Ventricular End Diastolic Pressure | -63% | Reduced filling pressure | colab.wsresearchgate.net |
| Total Peripheral Resistance | -29% | Vasodilation effect | colab.wsresearchgate.net |
| Mean Arterial Pressure | No significant change | Hemodynamic stability maintained | colab.wsresearchgate.net |
| Heart Rate | No significant change | Hemodynamic stability maintained | colab.wsresearchgate.net |
Evaluation of Tissue-Specific Effects and Pharmacological Selectivity
The selectivity of this compound's action was investigated, revealing its preferential effects on cardiac contractility. In guinea pig heart preparations, this compound selectively enhanced contractile force in electrically paced left atria while having a marginal effect on the sinus rate in spontaneously beating right atria. colab.wsresearchgate.net
Mechanistically, this compound was identified as a selective and competitive inhibitor of cyclic AMP phosphodiesterase fraction III (PDE-III) from canine ventricle, with a Ki value of 15.8 μM. colab.wsresearchgate.net This selective inhibition of PDE-III suggests a tissue-specific pharmacological profile, as different isoforms of cAMP-phosphodiesterase exist in various tissues. colab.ws This selectivity contributes to its positive inotropic effects without significantly affecting heart rate. colab.wsresearchgate.net
Receptor Antagonism Studies in Vivo (e.g., Propranolol and Atropine Pretreatment)
To elucidate the mechanism underlying this compound's positive inotropic effect, in vivo receptor antagonism studies were conducted. Pretreatment with propranolol, a beta-adrenergic receptor antagonist, and atropine, a muscarinic receptor antagonist, did not antagonize the positive inotropic effect of this compound. colab.wsresearchgate.netnih.gov This finding indicates that this compound's cardiotonic activity is not mediated through beta-adrenergic receptors or by inhibiting Na+/K+-ATPase, distinguishing its mechanism from that of some other cardiotonic agents. colab.ws
Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR) of this compound and Analogues
Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR) studies are fundamental in understanding how the molecular architecture of a compound dictates its biological activity and its interaction with specific biological targets. For this compound and its analogues, these investigations have focused on elucidating the critical structural determinants for its cardiotonic effects, particularly its potent PDE-III inhibitory activity.
Elucidation of Key Structural Features for Biological Activity
This compound, chemically identified as 5,6-dimethoxy-4-methyl-2-(1H)-quinazolinone, belongs to the quinazolinone class of compounds, a heterocyclic motif recognized for diverse biological activities. wikidata.orgctdbase.org The quinazolinone core is a significant structural fragment in many biologically active molecules. guidetopharmacology.orgwikidoc.org
Key structural features identified for the biological activity of PDE-III inhibitors, including this compound, often involve:
Heterocyclic Ring System: The quinazolinone nucleus itself forms the core. For many second-generation PDE-III inhibitors, a "heterocycle-phenyl-imidazole" (H-P-I) pattern is considered essential for positive inotropic activity. wikipedia.org The heterocycle typically possesses a dipole and an adjacent acidic proton, often an amide function. wikipedia.org
Methoxy Substitutions: The 5,6-dimethoxy substituents on the quinazolinone ring of this compound are noted to influence its biological and pharmacological profile. wikidata.orgmims.com
Methyl Group: The 4-methyl group is also part of this compound's specific structure. For PDE-III inhibitors, alkyl groups, particularly methyl or ethyl, on the heterocyclic ring can enhance potency. wikipedia.org
Carbonyl Group: The carbonyl group within the structure, or its isostere, is indicated as a crucial binding entity, with hydrogen bonding through this group being a likely binding force at the enzyme active site. colab.ws
However, specific structural requirements can differ between series of analogues. For instance, in a comparative study of isoquinolin-3-ol derivatives, which were prepared as analogues of this compound (ORF 16600), 4-substitution by alkyl groups, halogen, or alkanecarboxylic acid derivatives enhanced cardiotonic activity in these analogues. This is in contrast to this compound, where analogous substitution was observed to eliminate activity, highlighting distinct SAR profiles even within structurally related compounds. nih.govpatsnap.com
Correlation between Molecular Structure and PDE-III Inhibition Potency
The positive inotropic effect of this compound is directly correlated with its ability to inhibit cyclic AMP phosphodiesterase fraction III (PDE-III). This compound has been shown to selectively and competitively inhibit PDE-III from canine ventricle with a Ki value of 15.8 μM. colab.ws This competitive inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn enhances cardiac contractility.
Research findings on related compounds further illustrate this correlation:
A linear relationship between an increase in contractile force and PDE-III inhibition has been established for isoquinoline (B145761) derivatives, suggesting that the inotropic effect is a direct consequence of PDE-III inhibition. nih.gov
Structural modifications can significantly impact potency. For example, the transformation of 3-bromo-1,6-naphthyridin-2(1H)-ones to thiazolo[4,5-b] nih.govwikidata.orgnaphthyridin-2(1H)-ones resulted in a 2-9-fold increase in cAMP PDE-III inhibitory potency for certain milrinone (B1677136) analogues. fishersci.ca
For other cardiotonic agents, such as ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate and its analogues, theoretical data indicated that the 2-substituent was primarily responsible for their varying potencies and inotropic activities. colab.ws
These findings underscore that subtle changes in molecular structure can lead to considerable differences in PDE-III inhibition potency and, consequently, inotropic effects.
Development of Topographical Models for Enzyme Active Sites
The understanding of PDE-III inhibition has been advanced through the development of topographical models of the enzyme's active site. These models help to rationalize the SAR observed for various inhibitors and guide the design of new compounds.
A significant five-point model has been established for non-glycoside cardiotonics, including PDE-III inhibitors, to define the requirements for positive inotropic activity. This model, refined through solid-state, solution, and theoretical methods, suggests the following key features:
Strong Dipole: The presence of a strong dipole moment in the inhibitor molecule. colab.ws
Adjacent Acidic Proton: An acidic proton positioned adjacent to the dipole. colab.ws
Methyl-sized Lipophilic Space: A lipophilic region approximately the size of a methyl group. colab.ws
Basic or Hydrogen-Bond Acceptor Site: A basic site or a hydrogen-bond acceptor site located spatially opposite to the dipole. colab.ws
This model further suggests that selective PDE-III inhibition can be achieved by mimicking the attractive electrostatic potential associated with the phosphate (B84403) group of cAMP (e.g., with an amide) and by providing an additional attractive potential near the adenine (B156593) N1 and extending to N3 (e.g., with an imidazole), along with a partial dipole moment comparable to that of adenine. colab.ws The active site of PDE-III is also considered to have a phosphate binding area. wikipedia.org
Comparative Pharmacological Profiles of Structural Analogues
Comparative studies with structural analogues provide crucial insights into the specific requirements for this compound's activity and highlight differences in pharmacological profiles.
| Compound Name | Structural Class | Key Structural Features / Modifications | Pharmacological Profile / Noteworthy Findings | Reference |
| This compound | Quinazolinone | 5,6-dimethoxy, 4-methyl substituents | Selective PDE-III inhibitor (Ki = 15.8 μM); Positive inotropic and vasodilator activity; Oral activity. wikidata.orgcolab.wspatsnap.com | wikidata.orgcolab.wspatsnap.com |
| Isoquinolin-3-ol Derivatives (Analogues of this compound) | Isoquinoline | 4-substitution by alkyl groups, halogen, or alkanecarboxylic acid derivatives | Enhanced cardiotonic activity with 4-substitution, unlike this compound where it eliminated activity; Linear correlation between contractile force and PDE-III inhibition. nih.govpatsnap.com | nih.govpatsnap.com |
| Milrinone | Bipyridine | 2-methyl, 6-oxo, 3,4'-bipyridine, 5-carbonitrile | Selective PDE-III inhibitor; Positive inotropic and vasodilator activity; Used in heart failure. guidetopharmacology.orgwikipedia.orgmims.com | guidetopharmacology.orgwikipedia.orgmims.com |
| Pimobendan | Benzimidazole-pyridazinone | Calcium sensitizer (B1316253) and selective PDE-III inhibitor; 4-methoxyphenyl, 5-methyl substituents. | Positive inotropic and vasodilator effects; Increases myocardial contractility by sensitizing cardiac troponin C to calcium ions. wikidoc.orgwikipedia.orgchula.ac.th | wikidoc.orgwikipedia.orgchula.ac.th |
| Levosimendan | Pyridazinone | Calcium sensitizer; opens ATP-sensitive potassium channels. | Increases calcium sensitivity of myocytes by binding to cardiac troponin C; Vasodilatory effect by opening ATP-sensitive potassium channels. wikidata.orgwikidoc.orgmims.comwikipedia.org | wikidata.orgwikidoc.orgmims.comwikipedia.org |
| 4-Amino-6,7-dimethoxyquinazolin-2(1H)-one HCl (ADMQ) | Quinazolinone | 4-amino, 6,7-dimethoxy substituents | Alpha-1 antagonist intermediate; Methoxy substitutions influence biological activity. mims.com | mims.com |
This compound has been noted to have about twice the intravenous potency of amrinone, another PDE-III inhibitor. patsnap.com Its structural relation to compounds like Levosimendan Impurity 22 and Pimobendan Related Compound A further underscores its position within the landscape of cardiotonic agents.
Advanced Research Methodologies and Analytical Approaches for Bemarinone Studies
Spectroscopic and Chromatographic Characterization Techniques for Compound Analysis and Purity Assessment (e.g., HPLC, FT-IR, NMR, MS)
The accurate identification, structural elucidation, and purity assessment of Bemarinone and its potential derivatives are fundamental steps in chemical and pharmaceutical research. Spectroscopic and chromatographic techniques are indispensable for these purposes.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely employed chromatographic method for separating, identifying, and quantifying individual components within a mixture nih.gov. It is crucial for assessing the purity of a synthesized compound like this compound and for separating it from impurities or byproducts nih.gov. HPLC offers high resolution and quantitative analysis capabilities, providing detailed information about the composition of a reaction mixture nih.gov.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups present in a molecule and to monitor chemical reactions nih.gov. It provides insights into the molecular structure and composition nih.gov. In studies related to this compound or its analogs, FT-IR spectra have been recorded for characterization arkat-usa.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1H and 13C NMR, offers detailed information about the molecular structure, chemical environment, and connectivity of atoms within a compound nih.gov. It is a non-destructive technique with high sensitivity, enabling the detection of small amounts of impurities and providing quantitative data nih.gov. NMR spectroscopic analysis has been utilized in the characterization of compounds structurally related to this compound arkat-usa.orgbu.edu.eg.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns of a compound, which are critical for confirming its identity and determining its elemental composition nih.gov. When coupled with chromatographic techniques, such as LC-MS, it allows for the identification of reaction products and byproducts in complex mixtures nih.gov.
While these techniques are routinely applied in the synthesis and characterization of pharmaceutical compounds, specific detailed data or research findings for this compound itself using these methods were not extensively found in the provided search results, beyond general mentions of their use in related studies arkat-usa.orgbu.edu.eg.
Computational Approaches in this compound Research
Computational methods, often referred to as in silico approaches, play an increasingly vital role in modern drug discovery and development, offering cost-effective and time-efficient strategies for predicting molecular behavior and properties.
Molecular Docking and Dynamics Simulations for Ligand-Target Binding
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding interactions between a ligand (such as this compound) and its biological target (e.g., an enzyme or receptor) google.com.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific residues involved in the interaction. For a compound like this compound, known to inhibit PDE-III, docking studies could elucidate its precise binding mode within the enzyme's active site.
Molecular Dynamics Simulations: MD simulations extend docking studies by simulating the dynamic behavior of molecular systems over time, accounting for the flexibility of both the ligand and the target protein. These simulations can reveal the stability of ligand-protein complexes, conformational changes upon binding, and the strength of non-bonding interactions google.com.
While these methods are broadly applied in drug discovery to understand binding mechanisms and identify potential inhibitors google.com, specific molecular docking or dynamics simulation studies focused solely on this compound were not detailed in the provided search results.
In Silico Prediction of Pharmacological Properties and Metabolic Transformations
In silico tools are extensively used to predict various pharmacological properties and the metabolic fate of drug candidates, aiding in early risk assessment and optimization.
Pharmacological Properties: These predictions encompass absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Computational models can estimate parameters like solubility, permeability across biological barriers (e.g., blood-brain barrier), and potential drug-drug interactions google.com. For this compound, such predictions would be crucial for understanding its bioavailability and systemic behavior.
Metabolic Transformations: Predicting the sites and routes of metabolism helps in identifying potential metabolites, which may have different activities (therapeutic or toxic) or affect drug stability. In silico mechanistic metabolism models can cover various enzyme families, such as cytochrome P450 (CYP) enzymes, aldehyde oxidase (AOX), and flavin-containing monooxygenase (FMO), to propose likely metabolic pathways.
The application of these predictive tools is common in drug development to prioritize promising candidates and avoid late-stage failures due to unfavorable ADMET profiles. However, specific in silico predictions for this compound's pharmacological properties or metabolic transformations were not found in the search results.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.
Principle: QSAR models correlate molecular descriptors (numerical representations of chemical structures) with observed activities, allowing for the prediction of activity for new, untested compounds.
Application to this compound: For this compound and its derivatives, QSAR modeling could be used to identify structural features that enhance or diminish its cardiotonic activity or PDE-III inhibition. This can guide the rational design and synthesis of novel analogs with improved potency or selectivity.
Model Validation: Rigorous validation, including external validation and applicability domain checks, is essential to ensure the predictivity and reliability of QSAR models.
While QSAR is a standard practice in medicinal chemistry for optimizing lead compounds and designing new derivatives, specific QSAR studies directly involving this compound were not detailed in the provided search results.
High-Throughput Screening Methodologies for Derivative Discovery and Biological Profiling
High-throughput screening (HTS) methodologies are essential for rapidly evaluating large libraries of compounds for desired biological activities, accelerating the discovery of new drug candidates and their derivatives.
Derivative Discovery: HTS platforms enable the rapid identification of novel this compound derivatives or compounds with similar mechanisms of action by screening vast chemical libraries against specific biological targets or cellular assays.
Biological Profiling: Beyond initial hit identification, HTS can be used to profile the biological activity of this compound and its analogs across a range of targets or pathways, providing a broader understanding of their pharmacological effects. This includes assessing potency, selectivity, and potential off-target interactions.
Automation and Miniaturization: HTS typically involves automated liquid handling systems, robotic plate readers, and miniaturized assay formats (e.g., 96- or 384-well plates) to process thousands to millions of samples efficiently.
The application of HTS would be crucial for identifying new compounds with this compound-like activity or for optimizing existing this compound structures. However, specific HTS data or findings for this compound were not found in the provided search results.
Advanced In Vitro Model Systems for Preclinical Evaluation (e.g., Organoids, Organs-on-Chip)
Advanced in vitro model systems, such as organoids and organs-on-chip, represent a significant advancement over traditional two-dimensional (2D) cell cultures, offering more physiologically relevant platforms for preclinical evaluation of drug candidates patsnap.com.
Organoids: These are miniature, three-dimensional (3D) cellular structures that self-organize from stem cells and closely mimic the architecture and functionality of human organs (e.g., heart, liver, kidney) patsnap.com. They capture the genetic and histological features of human tissues, making them valuable for disease modeling and personalized medicine patsnap.com.
Organs-on-Chip (OoC): OoC systems are microfabricated devices that simulate the key functional units of human organs by incorporating living cells within perfused microfluidic channels patsnap.com. They provide a dynamic, controlled microenvironment with mechanical stimuli and biochemical gradients, allowing for better modeling of organ-specific functions, including vascularized tissues and organ-organ interactions patsnap.comjacc.org.
Preclinical Evaluation: For a compound like this compound, which targets the cardiovascular system, advanced models such as cardiac organoids or heart-on-a-chip systems could provide a more accurate assessment of its efficacy and potential effects on cardiac function than traditional cell lines patsnap.com. These models can enable long-term pharmacokinetic and pharmacodynamic evaluations and are poised to transform drug testing by offering higher reproducibility and enhanced scalability patsnap.com.
The integration of organoids with organ-on-a-chip technology (organoids-on-a-chip) further enhances the physiological relevance and control, offering new insights into disease pathogenesis and therapeutic evaluation. While these models are increasingly used in drug development to improve the predictivity of in vitro studies and reduce reliance on animal models bu.edu.eg, specific applications of organoids or organs-on-chip for this compound's preclinical evaluation were not detailed in the provided search results.
Proteomics and Genomics Approaches in Mechanism Elucidation
Proteomics and genomics represent powerful, high-throughput methodologies crucial for understanding the intricate mechanisms by which chemical compounds like this compound exert their biological effects. Genomics, the study of an organism's entire genetic material, and proteomics, the comprehensive study of proteins, their expression, and interactions, are often used in conjunction (proteogenomics) to provide a holistic view of cellular responses to drug candidates libretexts.orgnih.govbmrb.io.
Genomics Approaches: Genomic studies involve analyzing changes in gene expression profiles (transcriptomics) in response to this compound treatment. Techniques such as RNA sequencing (RNA-Seq) can identify genes that are upregulated or downregulated, providing insights into affected cellular pathways and potential molecular targets. This can reveal this compound's influence on various biological processes, including cell proliferation, differentiation, or apoptosis, by identifying shifts in gene transcription patterns nih.gov.
Proteomics Approaches: Proteomics focuses on the proteins, which are the direct products of genes and often the direct targets of drugs libretexts.org. Mass spectrometry-based proteomics can identify and quantify proteins whose expression levels or post-translational modifications are altered by this compound. This can lead to the identification of direct protein targets, off-targets, or downstream effectors. Advanced proteomic techniques, such as chemoproteomics and thermal proteome profiling, are increasingly used to assess compound target engagement across the entire proteome, providing insights into a compound's mechanism of action and potential selectivity frontlinegenomics.comelifesciences.org. These methods can reveal how this compound interacts with specific proteins, modulates their activity, or affects protein-protein interaction networks.
Integration (Proteogenomics): The integration of genomic and proteomic data (proteogenomics) allows for a more comprehensive understanding by correlating changes at the transcriptional level with corresponding changes at the protein level nih.gov. This integrated approach can validate gene expression data with protein-level evidence and help refine gene models, offering a robust framework for dissecting complex drug mechanisms nih.gov.
While these methodologies offer significant potential for elucidating the mechanism of action of compounds, specific detailed research findings and data tables derived from applying these advanced proteomics and genomics approaches solely to this compound were not identified in the conducted searches. Therefore, no specific data tables for this compound using these methodologies can be presented.
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are fundamental pharmacological tools used to characterize receptors, determine their anatomical distribution, and quantify the affinity and selectivity of ligands, including compounds like this compound, for specific receptors nih.govmerckmillipore.comnih.gov. These assays are particularly critical for studying G protein-coupled receptors (GPCRs), a major class of drug targets nih.govbiosensingusa.com.
Principles of Radioligand Binding Assays: The core principle involves incubating a receptor preparation (e.g., cell homogenates, cultured cells, or tissue sections) with a radiolabeled ligand (a known drug or analog) and varying concentrations of the unlabeled test compound (this compound) nih.govmerckmillipore.comsci-hub.se. The amount of radioligand bound to the receptor is then quantified, typically after separating bound from free ligand using filtration or other methods merckmillipore.comsci-hub.se.
Types of Assays and Parameters Measured:
Saturation Binding Assays: These experiments use increasing concentrations of a radiolabeled ligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (KD) of the radioligand for the receptor. KD represents the affinity of the ligand for the receptor, indicating the concentration at which half of the receptors are occupied nih.govnih.govbiosensingusa.com.
Competition Binding Assays: In these assays, a fixed concentration of a radiolabeled ligand is competed against increasing concentrations of an unlabeled compound (this compound). This allows for the determination of the inhibitory constant (Ki) or IC50 (concentration causing 50% inhibition of binding) for this compound, reflecting its affinity and selectivity for the receptor relative to the radioligand nih.govmerckmillipore.comnih.gov.
Kinetic Assays: These assays measure the rates of association (ka) and dissociation (kd) of a ligand from its receptor, providing a kinetic KD value nih.govbiosensingusa.com.
Applications in Receptor Characterization: Radioligand binding assays provide quantitative binding parameters essential for understanding how this compound interacts with its putative target receptors. They can confirm direct binding, elucidate receptor selectivity, and help identify the specific receptor subtypes with which this compound interacts. The data obtained from these assays are crucial for establishing a compound's pharmacological profile.
Despite the broad applicability and importance of radioligand binding assays in pharmacology, specific detailed research findings and data tables demonstrating the characterization of this compound's receptor interactions using these assays were not identified in the conducted searches. Therefore, no specific data tables for this compound using these methodologies can be presented.
Future Directions and Translational Research Perspectives for Bemarinone
Exploration of Novel Therapeutic Indications Beyond Primary Cardiovascular Effects
The therapeutic potential of PDE3 inhibitors like Bemarinone extends beyond their established role in heart failure. researchgate.netdergipark.org.tr The widespread expression of the PDE3 enzyme in various tissues and organs suggests that this compound could be repurposed for other conditions. researchgate.netdergipark.org.tr Emerging research into PDE3 inhibitors as a class points toward potential applications in respiratory diseases, inflammatory conditions, and even cancer. researchgate.netdergipark.org.tr The mechanism of action, which involves increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP), can influence a variety of cellular processes beyond cardiac muscle contraction. wikipedia.orgcvpharmacology.com Future investigations will likely focus on these non-cardiovascular pathways to identify new therapeutic targets for this compound.
Design and Synthesis of Next-Generation this compound Analogues with Enhanced Specificity and Efficacy
The development of new chemical entities based on the this compound scaffold is a key area of future research. The goal is to synthesize analogues with improved pharmacological profiles, including enhanced specificity for the PDE3 enzyme and greater therapeutic efficacy. This involves creating various derivatives through chemical modifications and evaluating their biological activity. rsc.orgnih.govmdpi.comrsc.orgmdpi.com
The synthesis of these next-generation analogues will draw from established methodologies in medicinal chemistry. Techniques such as the creation of derivatives from a common starting material and the systematic modification of different parts of the molecule will be employed to explore the structure-activity relationship. rsc.orgnih.govmdpi.comrsc.orgmdpi.com
Table 1: Key Data on this compound Analogue Research
| Research Focus | Methodologies | Desired Outcomes |
|---|---|---|
| Enhanced Specificity | Chemical Synthesis, Biological Evaluation | Increased selectivity for PDE3 over other phosphodiesterase isoforms |
| Improved Efficacy | In vitro and in vivo screening | Greater therapeutic effect at lower concentrations |
Investigation of Combination Therapies with this compound in Preclinical Models
To enhance therapeutic outcomes and potentially reduce adverse effects, researchers are expected to investigate this compound in combination with other cardiovascular drugs. Preclinical studies in animal models of heart failure will be crucial to assess the safety and efficacy of these combination regimens. For instance, combining this compound with beta-blockers is a promising avenue, as this combination has been explored with other inotropic agents like milrinone (B1677136) to improve clinical outcomes in patients with advanced heart failure. nih.govmdpi.com The rationale is that the different mechanisms of action may have synergistic effects. cfrjournal.com
Preclinical studies would likely involve administering this compound with established heart failure medications such as beta-blockers or other classes of drugs to animal models and monitoring various hemodynamic and cellular parameters. nih.govmdpi.comescardio.orgnih.gov
Development and Validation of Advanced Preclinical Disease Models
To better predict the clinical efficacy of this compound and its analogues, the development and use of more sophisticated preclinical disease models are essential. Transgenic mouse models of cardiomyopathy, for example, can provide valuable insights into the drug's effect on genetically driven heart disease. nih.govspringernature.comnih.govmcgill.ca These models allow for the study of specific molecular pathways involved in cardiac dysfunction and how this compound might modulate them.
The evaluation of cardiac function in these small animal models has been historically challenging but has been advanced by high-resolution imaging techniques like 2D contrast echocardiography. nih.gov These methods enable quantitative assessment of left ventricular size and function, providing crucial data on the drug's in vivo effects. nih.gov
Table 2: Advanced Preclinical Models for this compound Research
| Model Type | Application | Key Parameters Measured |
|---|---|---|
| Transgenic Mouse Models of Cardiomyopathy | Evaluating efficacy in genetically defined heart failure | Left ventricular function, molecular markers of disease progression |
Addressing Challenges in Compound Optimization for Research Applications
A significant hurdle in the research and development of this compound and its analogues is the optimization of their physicochemical properties. Poor bioavailability, stemming from low aqueous solubility or permeability, can hinder a drug candidate's journey from the lab to the clinic. upm-inc.compatsnap.comresearchgate.netdrug-dev.compatsnap.com
Various formulation strategies are being explored to overcome these challenges. These include the use of lipid-based delivery systems, amorphous solid dispersions, and nanotechnology to enhance solubility and absorption. upm-inc.compatsnap.comdrug-dev.com Prodrug approaches, where the drug is chemically modified to improve its pharmacokinetic profile, also represent a promising strategy. researchgate.net
Role of Collaborative Research and Open Science Initiatives in Advancing this compound Science
Advancing the science behind this compound will require a multi-disciplinary and collaborative approach. Open science initiatives, where data and research findings are shared freely among the scientific community, can accelerate the discovery and development of new therapies. Such collaborations can bring together experts in medicinal chemistry, pharmacology, and clinical research to tackle the complex challenges in drug development. While no specific consortia for this compound were identified, the infrastructure for such collaborations in the broader field of cardiovascular drug discovery exists and could be leveraged.
Q & A
Q. How should researchers address discrepancies between this compound’s theoretical and observed pharmacokinetic profiles?
- Methodological Answer : Reassess assumptions in predictive models (e.g., logP vs. actual membrane permeability). Perform in situ perfusion studies or microsomal stability assays to identify metabolic hotspots. Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro ADME data .
Methodological Guidelines
- Data Contradiction Analysis : Systematically compare experimental conditions (e.g., cell type, assay duration) and apply Bradford Hill criteria for causality assessment .
- Experimental Reproducibility : Share raw datasets, code, and detailed protocols via repositories like Zenodo or Figshare. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Compliance : For human-derived data, anonymize datasets and obtain IRB approval. Use SurveyMonkey Audience or similar tools for ethical participant recruitment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
